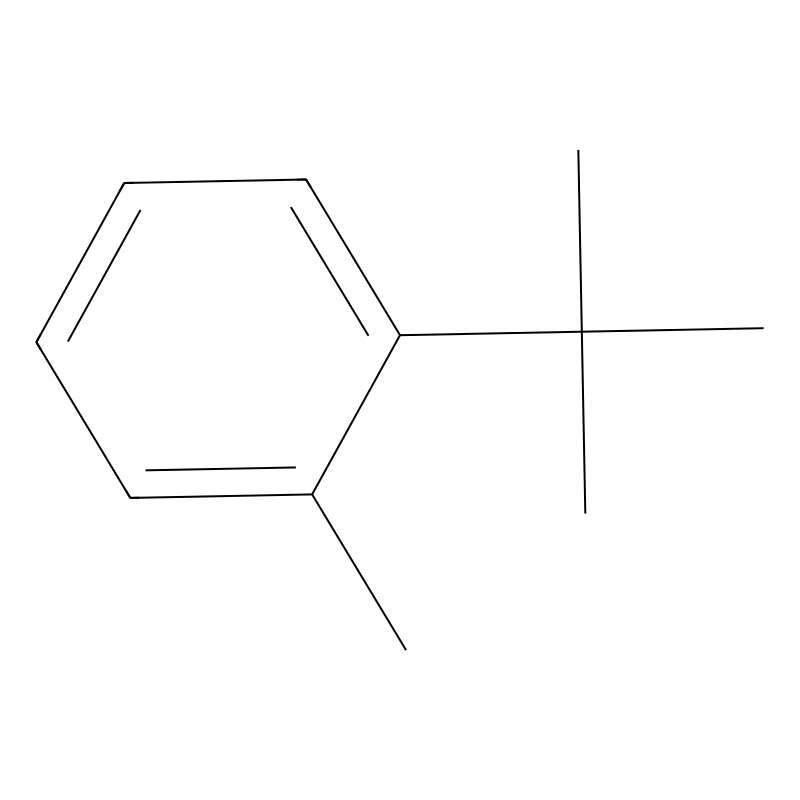

1-tert-Butyl-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-tert-Butyl-2-methylbenzene, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆. This compound features a tert-butyl group attached to the second carbon of a methyl-substituted benzene ring. Its structure can be represented as follows:

textCH3 |C4H9 - C6H4

The compound appears as a colorless to light yellow liquid and has a melting point of approximately -50.32°C and a boiling point of around 200°C . It is characterized by its low density of 0.89 g/cm³ and a refractive index of 1.5075 .

Solvent

One potential application of 2-tert-butyltoluene is as a solvent. Due to its non-polar character and lipophilic nature, it has the ability to dissolve non-polar compounds. However, its specific use as a solvent is limited compared to other more common options.Source: [National Institute of Standards and Technology (NIST): )]

Organic Synthesis

2-tert-Butyltoluene can serve as a starting material for the synthesis of other organic compounds. For example, it can be oxidized to form cumyl hydroperoxide, which is used as an initiator in free radical polymerization reactions.Source: [ScienceDirect - Cumyl Hydroperoxide: ]

- Electrophilic Substitution: The presence of the tert-butyl group activates the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization at the ortho and para positions relative to the tert-butyl group.

- Friedel-Crafts Alkylation: This reaction can be employed to introduce additional alkyl groups onto the aromatic ring, although steric hindrance may limit the extent of substitution .

- Oxidation Reactions: The compound may also react with oxidizing agents under specific conditions, leading to the formation of corresponding ketones or carboxylic acids.

Several methods have been developed for synthesizing 1-tert-butyl-2-methylbenzene:

- Friedel-Crafts Alkylation: This method involves reacting toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically yields a mixture of ortho and para products, which can be separated through distillation.

- Vapor Phase Reaction: Recent studies have explored vapor phase reactions using tert-butyl acetate as an alkylating agent over molecular sieves like Al-MCM-41, providing a novel approach to synthesizing this compound .

1-tert-Butyl-2-methylbenzene finds applications in various fields:

- Solvent: It serves as a solvent in organic synthesis due to its favorable properties.

- Intermediate: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

- Chemical Research: It is often utilized in research settings for studying reaction mechanisms involving alkyl-substituted aromatics.

Interaction studies involving 1-tert-butyl-2-methylbenzene primarily focus on its reactivity with other chemical species. For instance, its behavior in electrophilic aromatic substitution reactions can provide insights into steric and electronic effects imparted by the tert-butyl group. Additionally, research into its interactions with biological systems could reveal potential toxicological effects or therapeutic applications.

1-tert-Butyl-2-methylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-2-tert-butylbenzene | C₁₁H₁₆ | Methyl group at position one; different reactivity |

| 1-tert-Butyl-3-methylbenzene | C₁₁H₁₆ | Tert-butyl at position one; different steric effects |

| 2-Methyl-1-butyltoluene | C₁₂H₁₈ | Longer butyl chain; different physical properties |

The uniqueness of 1-tert-butyl-2-methylbenzene lies in its specific placement of substituents, which influences its reactivity patterns and physical properties compared to these similar compounds.

The molecular structure of 1-tert-Butyl-2-methylbenzene features a benzene ring with two substituents: a methyl group (-CH$$3$$) at position 1 and a tert-butyl group (-C(CH$$3$$)$$_3$$) at position 2. The tert-butyl group, a bulky tertiary alkyl substituent, imposes significant steric hindrance, which influences both reactivity and molecular conformation. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling point | 200°C | |

| Density | 0.89 g/cm$$^3$$ | |

| Refractive index | 1.5075 | |

| Melting point | -50.32°C |

Electronically, the tert-butyl group acts as an electron-donating group via inductive effects, increasing electron density on the aromatic ring. This is reflected in its Hammett substituent constant ($$ \sigma_{\text{para}} = -0.20 $$), which quantifies its electron-donating capacity. The methyl group further donates electrons through hyperconjugation, creating a synergistic effect that directs electrophilic substitution to specific ring positions.

Historical and Industrial Significance in Organic Chemistry

1-tert-Butyl-2-methylbenzene has played a role in industrial chemistry since the mid-20th century, primarily as an intermediate in synthesizing p-tert-butylbenzoic acid, a precursor for unsaturated polyesters and alkyd resins. Traditional synthesis routes involved Friedel-Crafts alkylation of toluene with isobutylene or tert-butanol using corrosive catalysts like concentrated sulfuric acid or hydrofluoric acid. These methods faced challenges such as catalyst deactivation, equipment corrosion, and environmental hazards.

The development of safer catalytic systems marked a turning point. For example, caprolactam-based ionic liquids emerged as recyclable catalysts, offering milder reaction conditions and higher yields (82–89% selectivity for para-isomers). Similarly, solid acid catalysts like Fe$$2$$O$$3$$-modified Hβ zeolites improved para-selectivity (81.5%) by modulating pore structures and acidity. These advancements underscored the compound’s role in optimizing industrial alkylation processes.

Relevance in Modern Synthetic and Catalytic Applications

In contemporary chemistry, 1-tert-Butyl-2-methylbenzene is pivotal in catalysis and materials science:

Catalytic Alkylation: Modern methods prioritize selectivity and sustainability. For instance, gas-phase alkylation using mordenite catalysts achieves 35–75% para-selectivity at 150–190°C, albeit with moderate toluene conversion (10–33%). Fe$$2$$O$$3$$/Hβ catalysts enhance selectivity to 81.5% by narrowing pore openings, favoring the diffusion of the smaller para-isomer (kinetic diameter: 0.58 nm) over meta-isomers (0.65 nm).

Oxidation Reactions: Liquid-phase oxidation of 1-tert-Butyl-2-methylbenzene with molecular oxygen produces peroxides and carboxylic acids. Cobalt, manganese, and chromium naphthenates facilitate these reactions, with final conversions influenced by catalyst choice and reaction conditions.

Polymer Industry: While not directly used as a monomer, derivatives like p-tert-butylbenzoic acid contribute to resin production. The compound’s stability under oxidative conditions makes it a valuable intermediate in polymer synthesis.

Green Chemistry: Ionic liquid catalysts (e.g., caprolactam-based systems) exemplify eco-friendly synthesis. These catalysts reduce waste and enable recycling, aligning with principles of green chemistry.

Traditional Friedel-Crafts Alkylation Approaches

The classical Friedel-Crafts alkylation remains the most widely used method for synthesizing 1-tert-butyl-2-methylbenzene. This approach involves the reaction of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism begins with the generation of a tert-butyl carbocation (tert-C₄H₉⁺) through the interaction of tert-butyl chloride with AlCl₃ [2] [4]. This electrophile attacks the aromatic ring of toluene, preferentially substituting at the ortho position due to the directing effects of the methyl group [2].

A study optimizing this reaction reported a yield of 51.2% under conditions of 1:1 molar ratio of toluene to tert-butyl chloride, 5 wt% AlCl₃, and a reaction temperature of 50°C [4]. The limited yield arises from competing side reactions, including polyalkylation and isomerization of the product. For instance, the parent Hβ zeolite catalyst, when unmodified, exhibits strong acidity that promotes isomerization of the desired ortho-isomer to the meta- or para-isomers [1]. To mitigate this, stoichiometric control and rapid quenching of the reaction mixture are employed.

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ |

| Molar Ratio (Toluene:tert-BuCl) | 1:1 |

| Temperature | 50°C |

| Yield | 51.2% [4] |

Catalytic Alkylation with Tert-Butyl Alcohols or Chlorides

Recent advances have explored tert-butyl alcohol as an alternative alkylating agent to reduce the reliance on hazardous chlorinated reagents. In one approach, Fe₂O₃-modified Hβ zeolite catalysts were used to facilitate the reaction between toluene and tert-butyl alcohol [1]. The Fe₂O₃ loading (up to 20 wt%) modulates the catalyst’s acidity and pore structure, enhancing selectivity for the ortho-isomer. At 190°C, Fe₂O₃(20%)/Hβ achieved a toluene conversion of 54.7% with 81.5% selectivity for 1-tert-butyl-2-methylbenzene [1].

The use of tert-butyl alcohol offers practical advantages, such as reduced corrosion risks and simpler waste management compared to tert-butyl chloride. However, the reaction requires higher temperatures (160–200°C) to dehydrate the alcohol and generate the tert-butyl carbocation in situ. Catalysts with moderate acidity, such as Fe₂O₃/Hβ, minimize undesired isomerization by suppressing strong acid sites [1].

| Catalyst System | Conversion | Selectivity |

|---|---|---|

| Fe₂O₃(20%)/Hβ | 54.7% | 81.5% [1] |

| Parent Hβ Zeolite | 58.4% | 67.3% [1] |

Zeolite-Mediated Shape-Selective Synthesis

Zeolites with tailored pore architectures enable shape-selective synthesis of 1-tert-butyl-2-methylbenzene by exploiting steric effects. For example, Hβ zeolite modified with Fe₂O₃ exhibits narrowed 12-ring pores (0.58–0.65 nm diameter), which favor the diffusion of the ortho-isomer (kinetic diameter: 0.58 nm) over bulkier isomers [1]. The reduced pore size physically restricts access to internal acid sites, thereby curtailing secondary isomerization reactions.

NH₃-TPD and Py-IR analyses confirm that Fe₂O₃ deposition decreases the density of strong acid sites (Brønsted acidity) by 40–60%, further enhancing selectivity [1]. This dual mechanism—steric hindrance and acidity modulation—makes zeolite-mediated systems superior to homogeneous catalysts like AlCl₃.

Alternative Routes: Electrophilic Aromatic Substitution and Cross-Coupling Reactions

While Friedel-Crafts alkylation dominates industrial synthesis, alternative electrophilic aromatic substitution (EAS) routes have been explored. For instance, toluene can undergo nitration followed by nucleophilic displacement of the nitro group with tert-butoxide ions. However, this method suffers from low regioselectivity and requires harsh conditions, limiting its practicality .

Cross-coupling strategies, such as Suzuki-Miyaura reactions between aryl halides and tert-butylboronic acids, remain largely unexplored for 1-tert-butyl-2-methylbenzene. The steric bulk of the tert-butyl group poses challenges in forming carbon-carbon bonds via palladium-catalyzed couplings. Current literature emphasizes Friedel-Crafts-based methods as the most viable pathways [6].

The catalytic transformation of 1-tert-butyl-2-methylbenzene over zeolitic catalysts depends critically on the nature, strength, and distribution of acid sites within the zeolite framework. The three primary zeolite systems—Hβ, Mordenite, and ZSM-5—exhibit distinct acid site characteristics that govern their catalytic behavior toward this bulky aromatic substrate [1] [2].

Brønsted Acid Sites in Zeolitic Frameworks

Brønsted acid sites in zeolites originate from the substitution of silicon atoms with aluminum atoms in the tetrahedral framework, creating charge imbalances that are compensated by protons. These sites function as the primary catalytic centers for electrophilic aromatic substitution and isomerization reactions [1] [3]. The strength and accessibility of these sites vary significantly among different zeolite topologies.

H-β zeolite possesses a three-dimensional pore system with large pores (7.6 × 6.4 Å) and demonstrates strong Brønsted acidity ranging from 0.5 to 2.0 mmol/g depending on the silicon-to-aluminum ratio [1] [4]. The large pore dimensions facilitate the accommodation of bulky aromatic molecules such as 1-tert-butyl-2-methylbenzene, while the strong acid sites promote efficient protonation of the aromatic ring to form arenium ion intermediates [3].

Mordenite zeolite features a one-dimensional channel system with pore dimensions of 6.7 × 7.0 Å and exhibits strong Brønsted acidity (0.8-1.5 mmol/g) [1] [5]. The restricted pore geometry of mordenite provides shape selectivity effects that can influence the regioselectivity of aromatic substitution reactions. Studies have demonstrated that the acid sites in mordenite are particularly effective for isomerization processes, with the linear pore structure promoting specific molecular orientations that favor certain reaction pathways [5].

ZSM-5 zeolite contains a unique three-dimensional channel system with intersecting straight and sinusoidal channels (5.3 × 5.6 Å) and displays medium to strong Brønsted acidity (0.3-1.2 mmol/g) [6] [3]. The smaller pore dimensions of ZSM-5 compared to H-β and mordenite create significant steric constraints for bulky aromatic molecules. However, the intersecting channel system provides multiple access points and reaction sites that can compensate for the restricted pore size [6].

Lewis Acid Sites and Their Catalytic Role

Lewis acid sites in zeolites arise from framework aluminum atoms that are coordinatively unsaturated or from extra-framework aluminum species formed during dealumination processes [1] [3]. These sites complement Brønsted acid sites by providing alternative activation pathways for aromatic substrates.

The concentration of Lewis acid sites varies among the different zeolite types: H-β (0.1-0.5 mmol/g), Mordenite (0.2-0.6 mmol/g), and ZSM-5 (0.1-0.4 mmol/g) [1] [3]. Lewis acid sites can activate aromatic compounds through complexation with the π-electron system, facilitating subsequent reactions with nucleophiles or other electrophiles [3].

Acid Site Distribution and Accessibility

The distribution and accessibility of acid sites within zeolite pores significantly influence the catalytic behavior toward 1-tert-butyl-2-methylbenzene. External surface acid sites, located on the crystal faces and edges, are readily accessible to bulky molecules but may promote non-selective reactions [5] [7]. Internal acid sites, situated within the pore structure, provide shape selectivity but may be inaccessible to large molecules due to diffusion limitations [7].

Studies on the modification of zeolite acid sites have revealed that selective deactivation of external surface sites can improve catalyst selectivity by suppressing unwanted side reactions such as disproportionation and over-alkylation [5]. Cerium modification of mordenite, for example, has been shown to selectively deactivate external acid sites while preserving internal catalytic activity, leading to improved selectivity for desired isomerization products [5].

Steric and Electronic Effects of the Tert-Butyl Group

The tert-butyl group in 1-tert-butyl-2-methylbenzene exerts profound steric and electronic influences on the compound's reactivity in catalytic processes. These effects determine the accessibility of reactive sites, the stability of intermediates, and the overall reaction selectivity [8] [9] [10].

Steric Effects and Molecular Dimensions

The tert-butyl group exhibits exceptional steric bulk, characterized by an A-value of approximately 5.0, which is significantly higher than that of a methyl group (1.74) [10] [11]. This large steric parameter reflects the group's resistance to adopting axial conformations in cyclohexane rings and translates to substantial steric hindrance in aromatic substitution reactions.

The kinetic diameter of the tert-butyl group (6.8 Å) approaches the pore dimensions of many zeolites, creating significant diffusion limitations within the catalyst pores [10] [5]. This steric bulk manifests in several ways: (1) restricted access to internal acid sites within zeolite pores, (2) inhibition of ortho-substitution reactions due to steric clash with adjacent substituents, and (3) preference for para-substitution patterns that minimize steric interactions [9] [12].

The bulky nature of the tert-butyl group also influences the transition state geometry in electrophilic aromatic substitution reactions. The formation of arenium ion intermediates requires planar or near-planar arrangements of the aromatic ring, which can be destabilized by steric interactions with the bulky tert-butyl substituent [9] [12]. This effect is particularly pronounced in reactions involving additional bulky electrophiles or when multiple tert-butyl groups are present on the aromatic ring.

Electronic Effects and Hyperconjugation

The electronic effects of the tert-butyl group arise from its ability to donate electron density to the aromatic ring through hyperconjugation and inductive effects [9] [13] [14]. The tert-butyl group possesses nine β-hydrogen atoms that can participate in carbon-carbon hyperconjugation, wherein the C-H σ-bonds overlap with the aromatic π-system [9] [14].

This hyperconjugative interaction results in a Hammett sigma parameter (σ) of approximately -0.20 for the tert-butyl group, indicating its electron-donating character [9] [14]. The electron donation increases the electron density of the aromatic ring, making it more nucleophilic and more reactive toward electrophilic attack [13] [14]. This enhanced reactivity is particularly evident in the ortho and para positions relative to the tert-butyl substituent, where the electron-donating effect is most pronounced.

The electronic effects of the tert-butyl group also influence the stability of carbocationic intermediates formed during catalytic reactions. The electron-donating nature of the group can stabilize positive charge development on the aromatic ring, facilitating the formation of arenium ion intermediates and lowering the activation energy for electrophilic substitution reactions [9] [14].

Directing Effects in Electrophilic Aromatic Substitution

The tert-butyl group functions as an ortho-para directing group in electrophilic aromatic substitution reactions, with the directing effect arising from both electronic and steric factors [9] [12] [14]. The electron-donating character of the group activates the ortho and para positions toward electrophilic attack, while steric hindrance typically favors para-substitution over ortho-substitution [12] [15].

Experimental studies have demonstrated that tert-butylbenzene undergoes nitration with high para-selectivity (approximately 75-80% para-product), significantly higher than the para-selectivity observed with smaller alkyl groups such as methyl [12] [15]. This high para-selectivity results from the combination of electronic activation and steric hindrance of the ortho positions [12].

The directing influence of the tert-butyl group extends to other electrophilic aromatic substitution reactions, including halogenation, sulfonation, and Friedel-Crafts reactions. In each case, the bulky nature of the tert-butyl group provides both electronic activation and steric control, leading to predictable regiochemical outcomes [12] [14].

Conformational Effects and Molecular Dynamics

The tert-butyl group exhibits restricted rotation around the C-C bond connecting it to the aromatic ring, resulting in preferred conformations that minimize steric interactions [16] [17]. This conformational preference influences the accessibility of reactive sites on the aromatic ring and can affect the kinetics of catalytic reactions.

Studies using computational methods have revealed that the tert-butyl group preferentially adopts staggered conformations relative to the aromatic ring, with the three methyl groups positioned to minimize steric interactions with ortho-substituents [16]. This conformational preference becomes particularly important in reactions involving bulky electrophiles or when multiple substituents are present on the aromatic ring.

Kinetic and Thermodynamic Control in Isomerization Processes

The isomerization of 1-tert-butyl-2-methylbenzene can proceed under either kinetic or thermodynamic control, depending on the reaction conditions and catalyst properties. Understanding these control mechanisms is crucial for optimizing catalyst performance and achieving desired product distributions [18] [19] [20].

Kinetic Control Mechanisms

Under kinetic control, the product distribution reflects the relative rates of formation of different isomers rather than their thermodynamic stability [18] [19] [21]. For 1-tert-butyl-2-methylbenzene isomerization, kinetic control typically favors the formation of products through pathways with lower activation energies, even if these products are thermodynamically less stable [19] [20].

The kinetic pathway for isomerization involves the formation of arenium ion intermediates through protonation of the aromatic ring by Brønsted acid sites [18] [22]. The stability of these intermediates depends on the position of protonation relative to the existing substituents. Protonation ortho to the tert-butyl group benefits from the electron-donating effect of this substituent, while protonation meta to the tert-butyl group receives less stabilization [18] [22].

Temperature plays a critical role in determining kinetic control. Lower temperatures (100-200°C) favor kinetic control by limiting the thermal energy available for equilibration between different isomers [19] [21]. Under these conditions, the product distribution reflects the competition between different reaction pathways, with faster pathways dominating the product formation [19].

Catalyst acidity also influences kinetic control. Strong acid sites promote rapid protonation of the aromatic ring, leading to the formation of arenium ion intermediates that can rapidly rearrange to form products [3]. The strength and density of acid sites determine the relative rates of different isomerization pathways, thereby controlling the product distribution under kinetic conditions [3].

Thermodynamic Control Mechanisms

Thermodynamic control occurs when the reaction conditions allow for equilibration between different isomers, with the product distribution reflecting the relative thermodynamic stability of the various products [18] [19] [23]. For aromatic isomerization reactions, thermodynamic control typically requires higher temperatures and longer reaction times to overcome kinetic barriers and achieve equilibrium [19] [23].

The thermodynamic stability of tert-butyl-substituted aromatic compounds depends on several factors, including steric interactions, electronic effects, and conformational preferences [20]. Generally, isomers with minimal steric hindrance between substituents are thermodynamically favored. For 1-tert-butyl-2-methylbenzene, the 1-tert-butyl-3-methylbenzene isomer (meta-substituted) is typically more thermodynamically stable than the 1-tert-butyl-2-methylbenzene isomer (ortho-substituted) due to reduced steric interactions between the bulky tert-butyl group and the methyl substituent [20] [5].

Higher temperatures (250-400°C) promote thermodynamic control by providing sufficient thermal energy for the interconversion of different isomers [19] [23]. Under these conditions, the less stable isomers can rearrange to form more stable products, leading to an equilibrium distribution that reflects the relative thermodynamic stability of the various isomers [19] [23].

The role of the catalyst in thermodynamic control is to facilitate the interconversion between different isomers by providing low-energy pathways for rearrangement reactions [23]. Catalysts with moderate acid strength are often preferred for thermodynamic control, as they can promote equilibration without causing excessive side reactions such as cracking or polymerization [23].

Transition Between Kinetic and Thermodynamic Control

The transition from kinetic to thermodynamic control can be achieved by adjusting reaction conditions, particularly temperature and reaction time [19] [23]. This transition is often accompanied by changes in product selectivity, with kinetic products giving way to thermodynamic products as equilibrium is approached [19] [23].

Studies on the isomerization of tert-butyl-substituted aromatics have demonstrated that the transition between kinetic and thermodynamic control can be precisely controlled by temperature manipulation [20] [23]. At moderate temperatures, mixed control regimes may be observed, where both kinetic and thermodynamic factors contribute to the product distribution [20].

The ability to switch between kinetic and thermodynamic control provides a powerful tool for controlling product selectivity in aromatic isomerization reactions. By carefully selecting reaction conditions, it is possible to favor either kinetic products (formed rapidly under mild conditions) or thermodynamic products (formed under equilibrating conditions) [19] [23].

Influence of Solvent and Reaction Conditions on Selectivity

The choice of solvent and reaction conditions exerts a profound influence on the catalytic behavior of 1-tert-butyl-2-methylbenzene, affecting both the reaction rate and product selectivity through various solvent-solute and solvent-catalyst interactions [24] [25] [26].

Solvent Polarity Effects

Solvent polarity plays a crucial role in determining the stability of charged intermediates and transition states formed during catalytic reactions [25] [26] [27]. Polar solvents can stabilize ionic intermediates such as arenium ions and carbocations, potentially lowering the activation energy for electrophilic aromatic substitution reactions [26] [27].

The relationship between solvent polarity and reaction rate is not always straightforward, as different mechanistic pathways may be favored in solvents of different polarity [26]. For aromatic nucleophilic substitution reactions, polar aprotic solvents (such as acetonitrile or dimethyl sulfoxide) often provide optimal conditions by stabilizing charged transition states without strongly solvating the nucleophile [26].

Studies on the effect of solvent polarity on aromatic substitution reactions have revealed that the normalized polarity parameter (ETN) correlates with reaction rates, but the relationship can be complex and depends on the specific mechanism involved [26]. In some cases, moderate polarity solvents provide the best balance between transition state stabilization and reactant solvation [26].

Hydrogen Bonding Effects

Hydrogen bonding interactions between solvents and reactants can significantly influence reaction rates and selectivity [25] [26] [28]. Protic solvents such as methanol and ethanol can form hydrogen bonds with aromatic substrates, potentially affecting their reactivity and orientation during catalytic reactions [26].

The hydrogen bond donor (HBD) ability of solvents has been shown to influence the mechanism of aromatic substitution reactions [26] [28]. Strong HBD solvents can stabilize leaving groups through hydrogen bonding, facilitating their departure and potentially changing the rate-determining step of the reaction [28].

Conversely, hydrogen bond acceptor (HBA) solvents can interact with protonated intermediates, influencing their stability and reactivity [26]. The balance between HBD and HBA properties of the solvent determines the overall effect on reaction kinetics and selectivity [26].

Temperature and Pressure Effects

Temperature effects on catalytic reactions involving 1-tert-butyl-2-methylbenzene are multifaceted, influencing both the intrinsic reaction kinetics and the equilibrium between different products [29] [30] [31]. Higher temperatures generally increase reaction rates by providing more thermal energy to overcome activation barriers, but they may also promote side reactions and alter product selectivity [29] [31].

The temperature dependence of reaction rates typically follows the Arrhenius equation, with the activation energy determining the sensitivity of the rate to temperature changes [29]. For aromatic isomerization reactions, activation energies can vary significantly depending on the specific pathway and catalyst used [22].

Pressure effects on liquid-phase catalytic reactions are generally less pronounced than temperature effects, but they can become important when the reaction involves significant changes in molecular volume [29] [30]. High-pressure conditions can favor reactions that lead to more compact products or transition states, as described by the activation volume concept [29] [30].

Solvent-Catalyst Interactions

The interaction between solvents and catalysts can dramatically influence catalytic performance by affecting the accessibility and strength of active sites [25] [32] [33]. Polar solvents may interact with acid sites in zeolites, potentially blocking access to reactant molecules or altering the apparent acidity of the catalyst [25] [33].

Studies on solvent effects in heterogeneous catalysis have revealed that solvents can compete with reactants for adsorption on catalyst surfaces, leading to inhibition or promotion of catalytic activity depending on the relative binding strengths [33] [34]. The choice of solvent can therefore be used to tune catalyst selectivity by controlling the relative adsorption of different reactants and products [33].

Solvent swelling of zeolite frameworks can also occur in certain solvents, potentially altering the pore dimensions and affecting the shape selectivity of the catalyst [33]. This effect is particularly important for reactions involving bulky molecules such as 1-tert-butyl-2-methylbenzene, where small changes in pore dimensions can significantly impact diffusion and reaction kinetics [33].

Reaction Atmosphere and Mass Transfer

The reaction atmosphere and mass transfer conditions can significantly influence the selectivity of catalytic reactions involving 1-tert-butyl-2-methylbenzene [25] [35]. Inert atmospheres (such as nitrogen or argon) prevent oxidation reactions that might compete with the desired transformations, while reactive atmospheres (such as hydrogen) can promote reduction reactions [35].

Mass transfer limitations can become important when dealing with bulky aromatic molecules in porous catalysts [33]. The diffusion of 1-tert-butyl-2-methylbenzene through zeolite pores may be restricted due to the large molecular size, leading to apparent kinetic effects that reflect mass transfer rather than intrinsic reaction kinetics [33].

The optimization of reaction conditions requires careful consideration of the interplay between chemical kinetics and mass transfer effects. Higher temperatures may increase reaction rates but can also enhance mass transfer, while higher pressures may compress the reaction mixture and affect both kinetics and transport properties [30] [35].

XLogP3

GHS Hazard Statements

H225 (44.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (44.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H319 (44.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (44.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (44.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

1074-92-6